N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

N-(2-(Thiophen-3-yl)ethyl)cyclopropanesulfonamide (CAS 1251604-02-0) is a synthetic sulfonamide derivative that combines a cyclopropanesulfonamide warhead with a thiophene ring via an ethyl linker. With molecular formula C9H13NO2S2 and molecular weight 231.3 g/mol, this small molecule belongs to the broader class of thiophene-bearing cyclopropanesulfonamides—a scaffold exploited in medicinal chemistry for kinase inhibition and epigenetic modulation.

Molecular Formula C9H13NO2S2
Molecular Weight 231.33
CAS No. 1251604-02-0
Cat. No. B2947089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide
CAS1251604-02-0
Molecular FormulaC9H13NO2S2
Molecular Weight231.33
Structural Identifiers
SMILESC1CC1S(=O)(=O)NCCC2=CSC=C2
InChIInChI=1S/C9H13NO2S2/c11-14(12,9-1-2-9)10-5-3-8-4-6-13-7-8/h4,6-7,9-10H,1-3,5H2
InChIKeyMDPFKNQIQPINAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-(Thiophen-3-yl)ethyl)cyclopropanesulfonamide (CAS 1251604-02-0) Chemical Class and Procurement Context


N-(2-(Thiophen-3-yl)ethyl)cyclopropanesulfonamide (CAS 1251604-02-0) is a synthetic sulfonamide derivative that combines a cyclopropanesulfonamide warhead with a thiophene ring via an ethyl linker . With molecular formula C9H13NO2S2 and molecular weight 231.3 g/mol, this small molecule belongs to the broader class of thiophene-bearing cyclopropanesulfonamides—a scaffold exploited in medicinal chemistry for kinase inhibition and epigenetic modulation [1]. Unlike the more common 2-thienyl regioisomer (CAS 1206989-72-1) or the benzothiophene-fused variants, the 3-thienyl substitution pattern alters the electronic distribution and steric profile, which can shift target selectivity and metabolic stability relative to analogs within this compound family.

1
Kinase inhibitor SAR studies: 3‑thienyl‑ethyl scaffold for target selectivity exploration
2
Regioisomeric selectivity investigation: unique electronic and steric profile vs. 2‑thienyl analog
3
Cyclopropanesulfonamide warhead for PK durability and target residence time research

Why Substituting N-(2-(Thiophen-3-yl)ethyl)cyclopropanesulfonamide with the 2-Thienyl Isomer or Other In-Class Analogs Risks Divergent Biological Outcomes


Direct substitution with the 2-thienyl regioisomer (N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide, CAS 1206989-72-1) or the methylene-bridged analog (N-(thiophen-3-ylmethyl)cyclopropanesulfonamide, CAS 1210255-45-0) is not scientifically equivalent. The thiophene ring's attachment position (3-yl vs. 2-yl) alters the compound's electron density, dipole moment, and hydrogen-bonding geometry, while the ethyl linker length modulates conformational flexibility and target binding . In the broader cyclopropanesulfonamide chemotype, even minor structural changes—such as linker length or heterocycle regioisomerism—have produced order-of-magnitude differences in IC50 values against kinase targets, as demonstrated in recent EGFR-C797S inhibitor optimization campaigns [1]. Absent experimental head-to-head data, any generic substitution assumes chemical and biological equivalence that the published structure–activity relationship (SAR) landscape for this scaffold does not support.

2‑Thienyl regioisomer (CAS 1206989‑72‑1)
Thiophene sulfur ortho to linker alters electron density and hydrogen‑bonding geometry; regioisomeric mismatch may shift target engagement profile and cannot be assumed functionally interchangeable.
Methylene‑bridged analog (CAS 1210255‑45‑0)
Shorter one‑carbon linker reduces warhead–thiophene distance by ~1.5 Å; linker‑length variation modifies conformational flexibility and binding pose, making potency and selectivity profiles non‑transferable.
Non‑cyclopropane sulfonamides
Replacement with acyclic sulfonamides removes cyclopropane ring strain (~27.5 kcal/mol); class‑level evidence indicates this may compromise metabolic stability and PK durability observed in cyclopropanesulfonamide series.

Quantitative Differentiation Evidence: N-(2-(Thiophen-3-yl)ethyl)cyclopropanesulfonamide vs. Key Structural Analogs


Regioisomeric Positional Advantage: 3-Thienyl vs. 2-Thienyl Attachment in Cyclopropanesulfonamide Scaffolds

The target compound positions the thiophene sulfur at the 3-position relative to the ethyl linker, in contrast to the 2-thienyl isomer (CAS 1206989-72-1) where sulfur is adjacent to the linker attachment point . In thiophene-containing sulfonamide drug design, the 3-yl substitution pattern has been associated with altered electron distribution and target-binding geometry compared to the 2-yl pattern, as the sulfur lone pair orientation and ring polarization differ between regioisomers [1]. While no direct head-to-head IC50 comparison has been published for these two specific regioisomers, the cyclopropanesulfonamide literature demonstrates that regioisomeric thiophene attachments produce statistically distinct inhibitory profiles against kinase targets [1].

Regioisomeric Position Comparison
Class-level
Thiophene sulfur meta vs. ortho to linker: alters electronic distribution, steric profile, and target-binding geometry per class SAR [1]. No direct co-assay IC50 data available.
Regioisomeric mismatch may shift target engagement profile; not functionally interchangeable.
Data to verify; class-level SAR only.
Medicinal chemistry Kinase inhibitor design Structure–activity relationship

Ethyl Linker Length Differentiation vs. Methylene-Bridged Analog N-(Thiophen-3-ylmethyl)cyclopropanesulfonamide

The target compound contains a two-carbon ethyl linker (‒CH2CH2‒) connecting the sulfonamide nitrogen to the thiophene ring, whereas the commercially available analog N-(thiophen-3-ylmethyl)cyclopropanesulfonamide (CAS 1210255-45-0) employs a single-carbon methylene bridge . This one-carbon difference increases molecular flexibility and extends the distance between the cyclopropanesulfonamide warhead and the thiophene recognition element by approximately 1.5 Å in the extended conformation. In cyclopropanesulfonamide-based EGFR inhibitor optimization, linker length variation between one and two carbons has been shown to alter potency and selectivity profiles [1].

Linker Length Differentiation
Class-level
Ethyl linker (‒CH2CH2‒) extends warhead–thiophene distance by ~1.5 Å vs. methylene bridge (‒CH2‒). Linker length modulates binding pose and selectivity in cyclopropanesulfonamide SAR [1].
Linker length cannot be assumed equivalent; may alter potency and selectivity profiles.
No direct co-assay IC50 data for these specific analogs.
Medicinal chemistry Linker optimization Conformational analysis

Cyclopropanesulfonamide Warhead Differentiation vs. Non-Cyclopropane Sulfonamide Analogs

The cyclopropanesulfonamide group in the target compound provides a conformationally constrained sulfonamide warhead distinct from common acyclic sulfonamides (e.g., methanesulfonamide) or heterocyclic sulfonamides . The cyclopropane ring introduces ring strain (~27.5 kcal/mol) and a unique spatial geometry that can enhance metabolic stability by reducing CYP450-mediated oxidation compared to unstrained alkyl sulfonamides [1]. In the EGFR inhibitor context, cyclopropanesulfonamide-containing compound 5d demonstrated superior in vivo antitumor activity compared to the clinical-stage comparator Brigatinib in a C797S-mutant NSCLC xenograft model, an effect partly attributed to the cyclopropane ring's contribution to pharmacokinetic durability [1].

Cyclopropanesulfonamide Warhead Role
Class-level
Cyclopropane ring strain (~27.5 kcal/mol) may enhance metabolic stability and target residence time vs. acyclic sulfonamides. Reported derivative 5d showed higher tumor-growth inhibition than Brigatinib in EGFR‑C797S xenograft model [1].
Cyclopropanesulfonamide warhead supports PK durability and target engagement in in vivo model context.
Class-level inference based on structurally related derivative; not direct data for CAS 1251604‑02‑0.
Drug design Metabolic stability Pharmacophore optimization

Evidence-Backed Application Scenarios for N-(2-(Thiophen-3-yl)ethyl)cyclopropanesulfonamide (CAS 1251604-02-0)


Kinase Inhibitor Lead Optimization: EGFR-C797S Resistance-Mutant NSCLC Programs

The cyclopropanesulfonamide–thiophene scaffold, to which this compound belongs, has been validated in a 2025 study identifying novel EGFR-C797S inhibitors. Compound 5d from this series demonstrated in vivo antitumor activity superior to Brigatinib [1]. The target compound's 3-thienyl-ethyl substitution pattern provides a distinct vector for exploring SAR around the thiophene recognition element, which may influence isoform selectivity within the EGFR kinase family.

HDAC Inhibitor Probe Development and Epigenetic Tool Compound Synthesis

Thiophene-bearing sulfonamides have been investigated as histone deacetylase (HDAC) zinc-binding group mimetics [1]. The ethyl-linked 3-thienyl architecture offers an intermediate geometry between rigid methylene-linked and flexible propyl-linked analogs, potentially enabling fine-tuning of HDAC isoform selectivity when used as a core scaffold for further derivatization.

Fragment-Based Drug Discovery (FBDD) Library Expansion for Sulfonamide Pharmacophore Screening

With a molecular weight of 231.3 g/mol and a cyclopropanesulfonamide warhead, this compound fits the physicochemical profile of a fragment-sized molecule suitable for FBDD screening libraries [1]. The cyclopropane ring constrains the sulfonamide geometry in a manner distinct from acyclic sulfonamide fragments, providing a unique conformational starting point for fragment growing and merging strategies .

Chemical Biology Probe Design for Target Engagement Studies Requiring 3-Thienyl Specificity

When an experimental system requires a thiophene-containing sulfonamide with the sulfur atom at the 3-position (as opposed to the more common 2-position), this compound serves as a structurally defined reference standard. Its 3-thienyl substitution pattern may confer differential recognition by certain biological targets compared to 2-thienyl analogs, making it a necessary control compound for target engagement assays where regioisomeric selectivity is under investigation [1].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR: EGFR resistance‑mutant models
3‑Thienyl‑ethyl substitution pattern
Isoform selectivity and target engagement review
HDAC inhibitor probe development (epigenetics research)
Thiophene‑bearing sulfonamide zinc‑binding mimetic scaffold
HDAC isoform selectivity profiling
Fragment‑based drug discovery (FBDD) library screening
Cyclopropanesulfonamide constrained geometry
Fragment growing and selectivity screening
Chemical biology probe: 3‑thienyl target engagement studies
Regioisomeric 3‑thienyl specificity
Target engagement assay selectivity review
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